molecular formula C14H16N2O B7473246 (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7473246
M. Wt: 228.29 g/mol
InChI Key: WQLZFUJCOLVBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. MDMB-CHMICA has been shown to have a high affinity for the CB1 receptor, making it a promising candidate for the development of novel cannabinoid-based therapies.

Mechanism of Action

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. This binding leads to the activation of various signaling pathways, including the G protein-coupled receptor pathway and the mitogen-activated protein kinase pathway. The activation of these pathways results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for the rewarding effects of drugs of abuse. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in various disease states.

Advantages and Limitations for Lab Experiments

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is a useful tool for scientific research due to its high potency and selectivity for the CB1 receptor. It can be used to study the physiological effects of CB1 receptor activation and to develop novel cannabinoid-based therapies. However, its high potency and potential for abuse make it a controlled substance, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of novel cannabinoid-based therapies for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse. Finally, the development of new synthesis methods and purification techniques may make this compound more accessible for scientific research.

Synthesis Methods

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 2-methylindole with pyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and isolation steps. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has shown promise in the treatment of various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-13(14(17)16-8-4-5-9-16)11-6-2-3-7-12(11)15-10/h2-3,6-7,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZFUJCOLVBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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